1-Ethyl-4-nitrosopiperazine
Overview
Description
1-Ethyl-4-nitrosopiperazine is an organic compound with the molecular formula C6H13N3O. It is a member of the nitrosamine family, which are known for their potential carcinogenic properties. This compound is typically used in research settings, particularly in the fields of organic synthesis and chemical analysis .
Preparation Methods
1-Ethyl-4-nitrosopiperazine can be synthesized through the nitrosation of 1-ethylpiperazine. The reaction typically involves the use of nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing
Chemical Reactions Analysis
1-Ethyl-4-nitrosopiperazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound into different amine derivatives.
Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, and various acids and bases for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Ethyl-4-nitrosopiperazine is primarily used in scientific research due to its unique chemical properties. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Chemical Analysis: Used as a reference compound in analytical chemistry to study the behavior of nitrosamines.
Biological Studies: Research into the biological effects of nitrosamines often involves this compound as a model compound.
Industrial Processes:
Mechanism of Action
The mechanism of action of 1-ethyl-4-nitrosopiperazine involves its interaction with biological molecules. As a nitrosamine, it can form reactive intermediates that interact with DNA, proteins, and other cellular components. These interactions can lead to mutations and other cellular changes, which is why nitrosamines are considered potential carcinogens .
Comparison with Similar Compounds
1-Ethyl-4-nitrosopiperazine can be compared to other nitrosamines such as:
- 1-Methyl-4-nitrosopiperazine
- 1-Cyclopentyl-4-nitrosopiperazine
These compounds share similar chemical structures and properties but differ in their specific substituents. The presence of different alkyl groups can influence their reactivity and biological effects.
Properties
IUPAC Name |
1-ethyl-4-nitrosopiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c1-2-8-3-5-9(7-10)6-4-8/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZUYOLYTOIBRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)N=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65504-33-8 | |
Record name | 1-ethyl-4-nitrosopiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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